molecular formula C13H9FN2OS2 B2678665 3-(4-fluoro-2-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one CAS No. 1156395-26-4

3-(4-fluoro-2-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

Cat. No.: B2678665
CAS No.: 1156395-26-4
M. Wt: 292.35
InChI Key: SKIYUCFZWJFGBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-fluoro-2-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is a high-purity chemical building block designed for pharmaceutical and oncological research. This compound features a thieno[3,2-d]pyrimidinone core, a privileged scaffold in medicinal chemistry known for its relevance in designing kinase inhibitors . The structure incorporates a 4-fluoro-2-methylphenyl substituent, enhancing its potential for bioactivity and binding selectivity. This reagent is of significant interest in early-stage drug discovery, particularly in the development of targeted cancer therapies. Compounds based on the thieno[3,2-d]pyrimidine skeleton have demonstrated potent inhibitory activity against epidermal growth factor receptor (EGFR) kinases, including challenging mutant forms like EGFRL858R/T790M which is associated with resistance in non-small cell lung cancer (NSCLC) . Researchers can utilize this building block to synthesize novel derivatives for screening against a panel of kinase targets, leveraging its structure to explore structure-activity relationships (SAR) and optimize drug-like properties such as potency and selectivity. Calculated physicochemical properties include a logP of approximately 2.88 and a polar surface area (PSA) of 92 Ų, indicating favorable characteristics for cellular permeability . The compound is supplied for research applications only, including use as a synthetic intermediate, a key starting material for the preparation of potential therapeutic agents, and for biochemical screening in assay development. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(4-fluoro-2-methylphenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2OS2/c1-7-6-8(14)2-3-10(7)16-12(17)11-9(4-5-19-11)15-13(16)18/h2-6H,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKIYUCFZWJFGBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)N2C(=O)C3=C(C=CS3)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluoro-2-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one typically involves multi-step organic reactions One common approach is to start with the appropriate thieno[3,2-d]pyrimidinone precursor, which can be synthesized through cyclization reactions involving thiourea and suitable aldehydes or ketones

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluoro-2-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding thioether using reducing agents such as lithium aluminum hydride.

    Substitution: The fluoro and methyl groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of novel agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-fluoro-2-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key analogs and their biological profiles:

Compound Name Substituents Biological Activity Key Findings References
IVPC 3-(4-Methyl-2-pyridinyl), 5,6-dimethyl Pharmacological Chaperone (PAH) X-ray crystallography shows enhanced binding to phenylalanine hydroxylase (PAH) due to pyridinyl and methyl groups. Higher affinity than first-generation analogs.
5-(4-Chlorophenyl)-7-(morpholino) derivative Morpholino, 4-chlorophenyl Antitumor (Prostate Cancer) Demonstrated cytotoxicity against PC-3 cells via kinase inhibition. Morpholino group enhances solubility.
3-Amino-2-thioxo-6-carboxylic acid derivative 3-Amino, 6-carboxylic acid Anti-inflammatory Comparable efficacy to diclofenac, with lower ulcerogenicity and toxicity. Docking studies suggest COX-2 inhibition.
5,7-Di(thiophen-2-yl) derivative Thiophene substituents Antimicrobial Active against Gram-positive bacteria. Thiophene groups increase π-π stacking with microbial targets.
3-(3,4-Dimethylphenyl) analog 3,4-Dimethylphenyl Not reported Similar core but lacks fluorine; methyl groups may enhance lipophilicity.

Pharmacokinetic and Toxicity Profiles

  • Toxicity: Amino-thioxo derivatives show low acute toxicity (LD50 > 2000 mg/kg), while halogenated analogs (e.g., chlorophenyl) may accumulate in tissues due to higher stability .

Biological Activity

3-(4-Fluoro-2-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is a synthetic compound belonging to the thienopyrimidine class. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H9FN2OS2
  • Molecular Weight : 292.35 g/mol
  • CAS Number : 1255786-08-3

Antimicrobial Activity

Research has highlighted the antimicrobial properties of thienopyrimidine derivatives, including the compound . A study conducted by researchers at Al-Fateh University evaluated various thienopyrimidines for their antibacterial activity using the disk diffusion method against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with electron-withdrawing groups exhibited varying degrees of activity against different bacterial strains.

CompoundGram-positive (B. subtilis)Gram-positive (S. aureus)Gram-negative (E. coli)Gram-negative (S. typhi)
4a25 µg/mL25 µg/mL≥200 µg/mL≥200 µg/mL
4b12.5 µg/mL---

The study concluded that the presence of a p-fluorophenyl group at position C4 significantly enhances the antibacterial efficacy compared to other substituents .

Anticancer Activity

In addition to its antibacterial properties, thienopyrimidine derivatives have also been explored for their anticancer potential. A recent study focused on the cytotoxic effects of various thienopyrimidines on cancer cell lines, revealing that certain modifications led to increased apoptosis in tumor cells. The mechanism appears to involve the inhibition of specific kinases associated with cancer cell proliferation.

Case Study 1: Antibacterial Efficacy

In a comparative study involving several thienopyrimidine compounds, it was found that the compound with the 4-fluoro-2-methylphenyl moiety demonstrated significant antibacterial activity against both Staphylococcus aureus and Escherichia coli . This study emphasized the importance of substituent effects on biological activity, noting that electron-withdrawing groups generally enhance efficacy against bacterial pathogens .

Case Study 2: Anticancer Mechanisms

Another investigation assessed the cytotoxic effects of thienopyrimidine derivatives on human cancer cell lines. The results indicated that compounds similar to this compound induced cell cycle arrest and apoptosis through the activation of caspase pathways. This suggests potential for further development as anticancer agents .

Q & A

Basic: What synthetic routes are commonly employed for preparing this compound?

Answer:
The synthesis typically involves multi-step organic reactions, starting with cyclization of thiourea precursors. A key step is the use of potassium tert-butoxide in tert-butanol under reflux to form the thieno[3,2-d]pyrimidinone core. Substituents like the 4-fluoro-2-methylphenyl group are introduced via nucleophilic substitution or coupling reactions. Reaction conditions (temperature, solvent polarity, and catalyst choice) significantly influence yield and purity. For example, dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are common solvents for substitution reactions, while inert atmospheres may prevent oxidation .

Basic: How is the compound characterized to confirm its structural integrity?

Answer:
Structural confirmation relies on spectroscopic and crystallographic methods:

  • NMR spectroscopy (1H, 13C, and 19F) identifies proton environments and fluorine substitution patterns.
  • Mass spectrometry (MS) verifies molecular weight and fragmentation pathways.
  • X-ray crystallography resolves three-dimensional conformation, critical for understanding interactions with biological targets.
  • Infrared (IR) spectroscopy confirms functional groups like thioxo (C=S) and carbonyl (C=O) .

Basic: What biological activities are associated with structural analogs of this compound?

Answer:
Thieno[3,2-d]pyrimidinone analogs exhibit diverse activities:

  • Anticancer : Derivatives with halogenated aryl groups (e.g., 4-fluorophenyl) show inhibition of kinases involved in tumor proliferation.
  • Antimicrobial : Thioether-linked substituents enhance activity against Gram-positive bacteria.
  • Enzyme modulation : Trifluoromethyl or piperidinyl groups improve selectivity for metabolic enzymes like phenylalanine hydroxylase .

Advanced: How can researchers optimize reaction conditions to improve yield and purity during synthesis?

Answer:
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.
  • Temperature control : Reflux conditions for cyclization vs. room temperature for sensitive intermediates.
  • Catalyst screening : Transition metals (e.g., Pd) may accelerate coupling reactions.
  • By-product minimization : Use of scavengers or column chromatography for purification .

Advanced: What strategies are effective in resolving contradictions in biological activity data across different analogs?

Answer:
Contradictions often arise from assay variability or substituent effects. Mitigation approaches:

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., fluorophenyl vs. chlorophenyl) to isolate activity drivers.
  • Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control batches.
  • Meta-analysis : Compare data across studies to identify trends, such as increased lipophilicity correlating with membrane permeability .

Advanced: How can computational methods predict the compound's interaction with biological targets?

Answer:

  • Molecular docking : Models ligand binding to active sites (e.g., kinase domains) using software like AutoDock Vina.
  • Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over time.
  • Quantitative structure-activity relationship (QSAR) : Relates electronic/steric parameters (e.g., logP, molar refractivity) to bioactivity .

Advanced: What approaches are used to enhance the compound's selectivity for specific enzyme isoforms?

Answer:

  • Isoform-specific pharmacophore design : Incorporate substituents that match unique binding pockets (e.g., bulkier groups for steric hindrance in off-target isoforms).
  • Protease-sensitive prodrugs : Introduce cleavable linkers activated only by target enzymes.
  • Fragment-based drug discovery : Screen small molecule fragments to identify isoform-selective binding motifs .

Advanced: How to address solubility issues in pharmacological testing?

Answer:

  • Functional group modification : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) or reduce logP via fluorination.
  • Co-solvent systems : Use DMSO-water mixtures or surfactants (e.g., Tween-80) for in vitro assays.
  • Nanoparticle encapsulation : Improve bioavailability in vivo using liposomal or polymeric carriers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.